molecular formula C11H18O B13730630 Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- CAS No. 20728-03-4

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-

Cat. No.: B13730630
CAS No.: 20728-03-4
M. Wt: 166.26 g/mol
InChI Key: JZAUTFKKORTMPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the propanal and alpha-methyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the propanal group to a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the alpha-methyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in stereochemical studies.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: Another bicyclic compound with a similar structure but different functional groups.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanal group.

    2-Methylbicyclo[2.2.1]heptane: A related compound with a methyl group but lacking the propanal functionality.

Uniqueness

Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

20728-03-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropanal

InChI

InChI=1S/C11H18O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h7-11H,2-6H2,1H3

InChI Key

JZAUTFKKORTMPS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CCC1C2)C=O

Origin of Product

United States

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